molecular formula C28H56O4Sn B15177669 Dibutylbis((1-oxoisodecyl)oxy)stannane CAS No. 85702-75-6

Dibutylbis((1-oxoisodecyl)oxy)stannane

Cat. No.: B15177669
CAS No.: 85702-75-6
M. Wt: 575.5 g/mol
InChI Key: XKILITIYNKWIPW-UHFFFAOYSA-L
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Description

Dibutylbis((1-oxoisodecyl)oxy)stannane is an organotin compound with the molecular formula C28H56O4Sn and a molecular weight of 575.45184 . This compound is part of the broader class of organotin compounds, which are known for their applications in various industrial and research settings.

Preparation Methods

The synthesis of Dibutylbis((1-oxoisodecyl)oxy)stannane typically involves the reaction of dibutyltin oxide with 1-oxoisodecanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Dibutylbis((1-oxoisodecyl)oxy)stannane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form tin oxides and other by-products.

    Reduction: Reduction reactions can convert it back to dibutyltin oxide and 1-oxoisodecanoic acid.

    Substitution: It can undergo substitution reactions where the 1-oxoisodecyl groups are replaced by other organic groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Dibutylbis((1-oxoisodecyl)oxy)stannane has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.

    Biology: Research studies have explored its potential as an antimicrobial agent due to its organotin structure.

    Medicine: Investigations are ongoing into its use in drug delivery systems, leveraging its ability to form stable complexes with various pharmaceutical agents.

    Industry: It is employed in the production of polymers and as a stabilizer in the manufacturing of plastics

Mechanism of Action

The mechanism of action of Dibutylbis((1-oxoisodecyl)oxy)stannane involves its interaction with cellular components, leading to the disruption of microbial cell membranes. The compound’s organotin structure allows it to bind to thiol groups in proteins, inhibiting essential enzymatic functions. This results in the antimicrobial properties observed in various studies .

Comparison with Similar Compounds

Similar compounds to Dibutylbis((1-oxoisodecyl)oxy)stannane include:

This compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and overall effectiveness in various applications .

Properties

CAS No.

85702-75-6

Molecular Formula

C28H56O4Sn

Molecular Weight

575.5 g/mol

IUPAC Name

[dibutyl(8-methylnonanoyloxy)stannyl] 8-methylnonanoate

InChI

InChI=1S/2C10H20O2.2C4H9.Sn/c2*1-9(2)7-5-3-4-6-8-10(11)12;2*1-3-4-2;/h2*9H,3-8H2,1-2H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

XKILITIYNKWIPW-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)CCCCCCC(C)C)OC(=O)CCCCCCC(C)C

Origin of Product

United States

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